2-Methoxy-4-(4-nitrophenoxy)toluene
Description
This compound is structurally related to herbicidal agents, as indicated by its alternative names "RH8378" and "TOPE" in agricultural contexts . Its synthesis likely involves nucleophilic aromatic substitution, where a nitro-activated phenol reacts with a halogenated toluene derivative, analogous to procedures described for nitro-phenoxy intermediates in .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-methoxy-1-methyl-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO4/c1-10-3-6-13(9-14(10)18-2)19-12-7-4-11(5-8-12)15(16)17/h3-9H,1-2H3 |
InChI Key |
KDUOVUTXOJWFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of substituted diphenyl ethers. Key analogs include:
Substituent Impact :
- Nitro Group (-NO₂): Enhances electron-withdrawing properties, increasing stability and reactivity in electrophilic substitutions compared to electron-donating groups (e.g., -OCH₃) .
- Fluorinated Groups : Compounds like 4-(1,1,2,2-Tetrafluoroethoxy)toluene exhibit higher lipophilicity and metabolic resistance due to fluorine’s electronegativity and hydrophobic character .
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